oxolan-3-yl chloroformate

Catalog No.
S3311903
CAS No.
98021-98-8
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oxolan-3-yl chloroformate

CAS Number

98021-98-8

Product Name

oxolan-3-yl chloroformate

IUPAC Name

oxolan-3-yl carbonochloridate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2

InChI Key

BULSKJQNVXVGHX-UHFFFAOYSA-N

SMILES

C1COCC1OC(=O)Cl

Canonical SMILES

C1COCC1OC(=O)Cl

Oxolan-3-yl chloroformate, also known as oxolan-3-yl carbonochloridate, is a chemical compound with the molecular formula C5H7ClO3C_5H_7ClO_3. This compound belongs to the class of chloroformates, which are esters of chloroformic acid. The structure features a five-membered ring (oxolane or tetrahydrofuran) with a chloroformate functional group attached at the 3-position. Its systematic IUPAC name is tetrahydrofuran-3-yl carbonochloridate, and it has a molecular weight of approximately 150.56 g/mol .

Due to its reactive chloroformate group. Key reactions include:

  • Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or esters.
  • Decomposition: Under certain conditions, oxolan-3-yl chloroformate may decompose to produce carbon dioxide and other byproducts, particularly when exposed to moisture or heat.
  • Acylation Reactions: It can act as an acylating agent, transferring the carbonochloridate group to various nucleophiles, which is useful in organic synthesis .

While specific biological activities of oxolan-3-yl chloroformate are not extensively documented, compounds in the chloroformate class often exhibit significant biological properties. For instance, they can serve as intermediates in the synthesis of pharmaceuticals and biologically active molecules. The potential for cytotoxicity and reactivity with biological nucleophiles warrants caution in handling these compounds .

Several methods can be employed to synthesize oxolan-3-yl chloroformate:

  • Direct Chlorination: Reacting tetrahydrofuran with phosgene or a chlorinating agent under controlled conditions can yield oxolan-3-yl chloroformate.
  • Carbonylation Reactions: Utilizing carbon monoxide and an alcohol (like tetrahydrofuran) in the presence of a catalyst can lead to the formation of the chloroformate.
  • Acylation of Alcohols: Treating tetrahydrofuran with chloroformic acid or its derivatives results in the formation of oxolan-3-yl chloroformate through acylation reactions .

Oxolan-3-yl chloroformate is primarily used in organic synthesis as an acylating agent. Its applications include:

  • Synthesis of Carbamates: It serves as a precursor for various carbamate derivatives, which have applications in agriculture and pharmaceuticals.
  • Intermediate in Drug Development: It may be used in the synthesis of bioactive compounds and pharmaceuticals due to its ability to modify nucleophiles effectively.
  • Chemical Research: It is utilized in laboratories for exploring reaction mechanisms involving chloroformates and their derivatives .

Several compounds share structural similarities with oxolan-3-yl chloroformate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Oxolan-2-yl chloroformateChloroformateDifferent ring position; may exhibit different reactivity.
Oxolan-4-yl chloroformateChloroformateSimilar structure but distinct position affects reactivity.
TetrahydrofuranEtherLacks the reactive chloroformate group; used as a solvent.
(Oxolan-3-yl)methyl carbonochloridateCarbonochloridateMethyl substitution alters reactivity and application scope.

Oxolan-3-yl chloroformate is unique due to its specific attachment at the 3-position on the oxolane ring, which influences its reactivity compared to other similar compounds .

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2023-08-19

Explore Compound Types